molecular formula C24H24N4O5 B14946304 1'-benzyl-3-nitro-6a,7,8,9,10,11-hexahydro-2'H,5H-spiro[azepino[1,2-a]quinoline-6,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

1'-benzyl-3-nitro-6a,7,8,9,10,11-hexahydro-2'H,5H-spiro[azepino[1,2-a]quinoline-6,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

Cat. No.: B14946304
M. Wt: 448.5 g/mol
InChI Key: LDHUAYZLDGRGGJ-UHFFFAOYSA-N
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Description

1’-benzyl-3-nitro-6a,7,8,9,10,11-hexahydro-2’H,5H-spiro[azepino[1,2-a]quinoline-6,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex organic compound characterized by its unique spiro structure

Preparation Methods

The synthesis of 1’-benzyl-3-nitro-6a,7,8,9,10,11-hexahydro-2’H,5H-spiro[azepino[1,2-a]quinoline-6,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione typically involves multi-step synthetic routes. The process begins with the preparation of the azepino[1,2-a]quinoline core, followed by the introduction of the nitro group and the spiro linkage. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1’-benzyl-3-nitro-6a,7,8,9,10,11-hexahydro-2’H,5H-spiro[azepino[1,2-a]quinoline-6,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to fully elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar compounds include other spiro-heterocycles and nitro-containing organic molecules. Compared to these compounds, 1’-benzyl-3-nitro-6a,7,8,9,10,11-hexahydro-2’H,5H-spiro[azepino[1,2-a]quinoline-6,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is unique due to its specific spiro structure and the presence of both a nitro group and a benzyl group. This combination of features may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H24N4O5

Molecular Weight

448.5 g/mol

IUPAC Name

1-benzyl-3'-nitrospiro[1,3-diazinane-5,6'-6a,7,8,9,10,11-hexahydro-5H-azepino[1,2-a]quinoline]-2,4,6-trione

InChI

InChI=1S/C24H24N4O5/c29-21-24(22(30)27(23(31)25-21)15-16-7-3-1-4-8-16)14-17-13-18(28(32)33)10-11-19(17)26-12-6-2-5-9-20(24)26/h1,3-4,7-8,10-11,13,20H,2,5-6,9,12,14-15H2,(H,25,29,31)

InChI Key

LDHUAYZLDGRGGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C3(CC4=C(N2CC1)C=CC(=C4)[N+](=O)[O-])C(=O)NC(=O)N(C3=O)CC5=CC=CC=C5

Origin of Product

United States

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